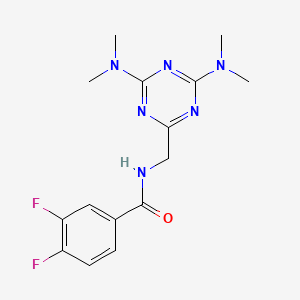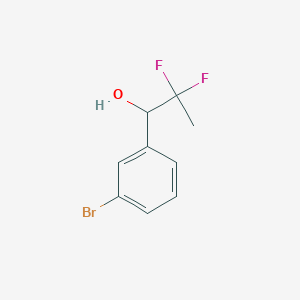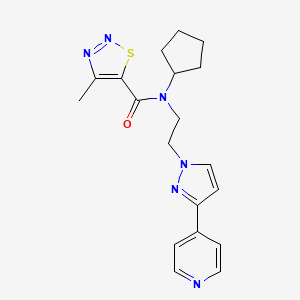
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has two dimethylamino groups attached to the triazine ring. Additionally, it contains a benzamide group with two fluorine atoms attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazine ring, the dimethylamino groups, and the 3,4-difluorobenzamide group. Techniques such as NMR spectroscopy and X-ray crystallography could be used to analyze the molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative fluorine atoms might influence its solubility in different solvents .科学的研究の応用
Nucleic Acid Binding Agents
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzamide derivatives have been synthesized and shown to bind strongly to DNA model sequences. This binding capability suggests potential uses in genetic research and molecular biology, particularly in the inhibition of topoisomerase II, an enzyme crucial in DNA replication and cell division (Spychała et al., 1994).
Melamine Derivatives and Polycondensates
The compound has been involved in the synthesis of bi-functional melamine derivatives, leading to the creation of new compounds with potential applications in polymer and materials science. The analysis of their polycondensates provides insight into the structural properties and potential uses of these materials in various industrial applications (Matsukawa et al., 1980).
Recovery of Nano-Structured Ceria
Research indicates the potential use of derivatives of this compound in the recovery of nano-structured ceria (CeO2) from certain metal-ligand complexes. This application could be significant in nanotechnology and materials science, especially in the field of catalysis and semiconductor technology (Veranitisagul et al., 2011).
Microbial and Rat Metabolites Analysis
This compound has been used in studies to understand the metabolic pathways in microbes and rats, particularly in the context of herbicide degradation. Such studies are crucial in environmental science and toxicology, providing insights into the ecological impact and breakdown of agrochemicals (Dietrich et al., 1995).
Vibrational Spectroscopy Studies
Research involving the compound has contributed to the understanding of vibrational spectroscopy, particularly in the fingerprint region. This application is crucial in analytical chemistry for the characterization of molecular structures and interactions (Dunkers & Ishida, 1995).
Antibacterial and Biofilm Inhibition
Derivatives of the compound have been synthesized and tested for their antibacterial and biofilm inhibition properties. Such research is vital in the development of new pharmaceuticals and treatments for bacterial infections (Mekky & Sanad, 2020).
Antitumor Drug Analogues
The compound has been used in the synthesis and chemical study of bicyclic analogues of antitumor drugs. This research is significant in the field of medicinal chemistry, contributing to the development of new cancer therapies (Langdon et al., 1984).
作用機序
将来の方向性
特性
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O/c1-22(2)14-19-12(20-15(21-14)23(3)4)8-18-13(24)9-5-6-10(16)11(17)7-9/h5-7H,8H2,1-4H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQKYTMVVQCSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=C(C=C2)F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(Diethylamino)methyl]benzaldehyde](/img/structure/B2862300.png)
![N-(3,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2862301.png)
![(Z)-ethyl 3-allyl-2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2862302.png)
![1-[(tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid](/img/structure/B2862303.png)
![2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2862305.png)


![1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2862312.png)

![N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2862315.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2862316.png)

![5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2862320.png)
![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)
